molecular formula C9H13NO2 B13928820 2-Amino-5-methoxybenzeneethanol CAS No. 124043-85-2

2-Amino-5-methoxybenzeneethanol

Cat. No.: B13928820
CAS No.: 124043-85-2
M. Wt: 167.20 g/mol
InChI Key: OCRZWHWVTPLTRF-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzeneethanol is a substituted benzenemethanol derivative characterized by a hydroxyl group (-OH) on the ethanol side chain, an amino group (-NH₂) at the 2-position, and a methoxy group (-OCH₃) at the 5-position of the aromatic ring. The methoxy and amino groups influence electronic properties, solubility, and reactivity, making it a candidate for further study in regioselective reactions or as a chiral building block.

Properties

CAS No.

124043-85-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(2-amino-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H13NO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5,10H2,1H3

InChI Key

OCRZWHWVTPLTRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxybenzeneethanol can be achieved through several methods. One common approach involves the nitration of 5-methoxybenzeneethanol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-5-methoxybenzeneethanol may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxybenzeneethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: 2-Nitro-5-methoxybenzeneethanol

    Reduction: 2-Amino-5-methoxybenzeneethanol

    Substitution: Various substituted benzeneethanol derivatives

Scientific Research Applications

2-Amino-5-methoxybenzeneethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-methoxybenzeneethanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds with biological targets, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

2-Amino-5-methoxybenzoic acid

  • Molecular Formula: C₈H₉NO₃
  • Functional Groups: Carboxylic acid (-COOH), amino (-NH₂), methoxy (-OCH₃).
  • Key Differences: The carboxylic acid group enhances acidity (pKa ~2–3) compared to the ethanol side chain in the target compound, which is less acidic (pKa ~15–16). This impacts solubility in polar solvents and reactivity in coupling reactions .

2-Amino-5-chlorobenzenethiol

  • Molecular Formula : C₆H₆NSCl
  • Functional Groups: Thiol (-SH), amino (-NH₂), chloro (-Cl).
  • Key Differences: The thiol group introduces higher nucleophilicity and susceptibility to oxidation compared to the hydroxyl group in 2-Amino-5-methoxybenzeneethanol. The chloro substituent increases molecular weight (159.63 g/mol vs. ~167 g/mol for the benzoic acid analog) and may lower solubility in aqueous media .

2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-ol

  • Molecular Formula: C₁₁H₁₇NO₂ (inferred from )
  • Functional Groups: Propanol chain, aminoethyl (-CH(NH₂)CH₃), methoxy (-OCH₃), methyl (-CH₃).
  • The aminoethyl group may alter stereochemical outcomes in asymmetric synthesis .

Physical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Spectral Data (IR/NMR)
2-Amino-5-methoxybenzoic acid C₈H₉NO₃ 167.16 2-NH₂, 5-OCH₃, -COOH IR: 3350 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O)
2-Amino-5-chlorobenzenethiol C₆H₆NSCl 159.63 2-NH₂, 5-Cl, -SH 1H NMR: δ 7.15–6.75 (Ar-H), 2.75 (SH)
2-Amino-1-(2-methoxy-5-methylphenyl)propan-1-ol C₁₁H₁₇NO₂ 195.26 (calculated) 2-OCH₃, 5-CH₃, α-CH(NH₂)CH₃ Expected IR: ~3300 cm⁻¹ (N-H), ~1050 cm⁻¹ (C-O)

Research Findings and Implications

Reactivity Trends: Methoxy groups in 2-Amino-5-methoxybenzoic acid facilitate electrophilic substitution at the 4-position due to para-directing effects, a trend likely shared with 2-Amino-5-methoxybenzeneethanol . Thiol-containing analogs exhibit rapid disulfide bond formation under oxidative conditions, whereas the ethanol derivative may show stability in similar environments .

Synthetic Challenges: Substituted benzenethiols (e.g., 2-Amino-5-chlorobenzenethiol) report low yields (35%) due to competing side reactions, suggesting that 2-Amino-5-methoxybenzeneethanol synthesis may require optimized protecting-group strategies .

Biological Activity: The methyl-substituted analog () highlights the importance of alkyl groups in enhancing bioavailability, a feature that could be explored in the ethanol derivative for drug design .

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